2-Bromo-3-(5-methyl-2-thienyl)-1-propene

Description

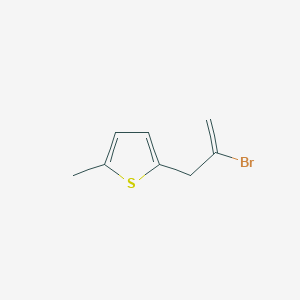

2-Bromo-3-(5-methyl-2-thienyl)-1-propene is a brominated alkene derivative featuring a thiophene ring substituted with a methyl group at the 5-position. Its molecular structure comprises a propene backbone with a bromine atom at position 2 and a 5-methylthienyl group at position 3. The compound is likely utilized in organic synthesis as a reactive intermediate, particularly in cross-coupling reactions due to the bromine atom’s role as a leaving group. The thienyl moiety, being electron-rich, may enhance conjugation in polymeric materials or serve as a ligand in coordination chemistry. However, analogous brominated alkenes with thienyl substituents (e.g., 2-bromo-3-(5-bromo-2-thienyl)-1-propene) are synthesized via palladium-catalyzed coupling reactions or halogenation methods .

Properties

IUPAC Name |

2-(2-bromoprop-2-enyl)-5-methylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrS/c1-6(9)5-8-4-3-7(2)10-8/h3-4H,1,5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMQBYGRFANOPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CC(=C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(5-methyl-2-thienyl)-1-propene typically involves the bromination of 3-(5-methyl-2-thienyl)-1-propene. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient bromination and high yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, concentration, and reaction time, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(5-methyl-2-thienyl)-1-propene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The double bond in the propene chain can be reduced to a single bond using hydrogenation catalysts like palladium on carbon.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Hydrogen gas in the presence of palladium on carbon catalyst under atmospheric pressure.

Major Products Formed

Substitution: Formation of azides, thiocyanates, or ethers depending on the nucleophile used.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of 2-Bromo-3-(5-methyl-2-thienyl)propane.

Scientific Research Applications

Materials Science

Conductive Polymers

The compound serves as a precursor in the synthesis of conductive polymers, particularly polythiophenes, which are widely used in organic electronics. Polythiophenes exhibit excellent electrical conductivity and thermal stability, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

| Application | Description |

|---|---|

| OLEDs | Utilized in the fabrication of light-emitting devices. |

| Organic Photovoltaics | Acts as a component in solar cells for energy conversion. |

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research indicates that derivatives of thiophene compounds, including 2-Bromo-3-(5-methyl-2-thienyl)-1-propene, exhibit significant biological activity. Specifically, studies have shown that these compounds can interact with biological targets such as proteins and nucleic acids, potentially leading to antimicrobial and anticancer effects .

| Biological Activity | Mechanism of Action |

|---|---|

| Antimicrobial | Disrupts cell membrane integrity and inhibits growth of bacteria. |

| Anticancer | Modulates key enzymatic activities affecting cancer cell signaling. |

Agrochemicals

The compound is also explored for its potential use in developing agrochemicals, including pesticides and herbicides. The bromine atom enhances its reactivity, allowing for effective interactions with biological systems in pests and weeds .

Case Study 1: Synthesis of Polythiophenes

A study demonstrated the successful polymerization of thiophene derivatives to create polythiophenes with tailored electronic properties. The introduction of this compound into the reaction significantly improved the conductivity of the resulting polymer .

Case Study 2: Biological Testing

In a series of biological assays, derivatives of this compound were tested against various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, showcasing their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 2-Bromo-3-(5-methyl-2-thienyl)-1-propene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 2-bromo-3-(5-methyl-2-thienyl)-1-propene, highlighting substituent variations and their implications:

Key Findings:

Substituent Effects on Reactivity: Bromine at position 2 facilitates nucleophilic substitution or cross-coupling reactions. Thienyl derivatives with methyl groups (electron-donating) exhibit higher solubility in organic solvents compared to brominated thienyl analogs (electron-withdrawing) .

Phase Behavior :

- While direct data for this compound is unavailable, studies on sulfur-containing compounds (e.g., propanethiols) reveal that alkyl chain length and substituent polarity significantly influence vapor-liquid equilibrium (VLE). Methyl groups may lower vapor pressure compared to brominated analogs .

Applications :

Biological Activity

2-Bromo-3-(5-methyl-2-thienyl)-1-propene is a compound of interest in medicinal chemistry due to its unique structural features, which include a brominated thienyl group and a propene moiety. This combination potentially endows the compound with various biological activities, making it a candidate for further research in pharmacology and organic synthesis.

- Chemical Formula : C₇H₈BrS

- Molecular Weight : Approximately 203.10 g/mol

- Structure : The compound consists of a thienyl ring substituted with a methyl group and a bromine atom, linked to a propene chain.

Biological Activity Overview

Research into the biological activity of this compound has identified several potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

Anticancer Activity

Recent studies indicate that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing thiophene structures have shown promising activity against triple-negative breast cancer (TNBC) cell lines, with IC₅₀ values ranging from 6.59 to 12.51 μM .

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| System 3 Ferrocenyl Chalcone | MDA-MB-231 | 6.59 - 12.51 |

| System 3 Pyrazole Chalcone | 4T1 | 13.23 - 213.7 |

These findings suggest that the incorporation of thiophene and its derivatives can enhance the anticancer properties of related compounds .

Antimicrobial Activity

The potential antimicrobial properties of bromothiophenes, including this compound, have been explored in various studies. Compounds with similar structures have demonstrated activity against bacterial strains, indicating that the presence of bromine may enhance their antibacterial effects .

The biological activity of this compound is thought to involve its interaction with specific molecular targets within biological systems. The thienyl ring can engage in π-π interactions and hydrogen bonding, influencing the compound's reactivity and binding affinity to enzymes or receptors involved in disease pathways .

Case Studies

Several studies have evaluated the biological effects of compounds related to this compound:

- Cytotoxicity Studies : A series of thiophene analogues were synthesized and tested for cytotoxicity against cancer cell lines. Results indicated that modifications on the thiophene ring significantly affected their anticancer activity, highlighting the importance of structural variations .

- Antimicrobial Evaluation : Research on similar bromothiophene compounds revealed their effectiveness against various microbial strains, suggesting that further exploration into their mechanisms could lead to new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.